5-(pyridin-4-yl)-4H-1,2,4-triazole-3-sulfonic acid
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Overview
Description
5-(pyridin-4-yl)-4H-1,2,4-triazole-3-sulfonic acid is a heterocyclic compound that features a pyridine ring attached to a triazole ring, which is further substituted with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-sulfonic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Pyridine Substitution: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the triazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-sulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with metal ions.
Medicine
Medically, derivatives of this compound have shown potential as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds, while the triazole and pyridine rings can participate in π-π stacking interactions and coordinate with metal ions. These interactions can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(pyridin-4-yl)-1,2,3-triazole-5-sulfonic acid
- 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-sulfonic acid
- 5-(pyridin-4-yl)-1,2,4-triazole-3-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-sulfonic acid is unique due to the specific positioning of the sulfonic acid group, which can significantly influence its chemical reactivity and biological activity. This positioning allows for unique interactions with biological targets and can lead to different pharmacological profiles.
Properties
IUPAC Name |
3-pyridin-4-yl-1H-1,2,4-triazole-5-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3S/c12-15(13,14)7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H,9,10,11)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAQYWMHWFRBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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